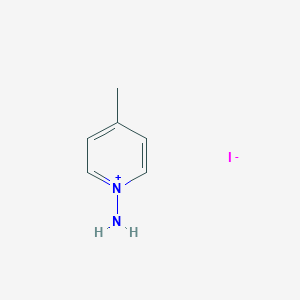
Pyridinium, 1-amino-4-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-amino-4-methyl-, iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .
Synthesis Analysis
There are two basic methods for the synthesis of pyridinium ionic liquids: direct synthesis and multistep synthesis . The direct method involves synthesizing ionic liquids by means of acid-base neutralization reaction or quaternization reaction . For example, 1-amino pyridinium iodide was obtained by mixing pyridinium with hydroxylamine-O-sulfonic acid and acidizing with hydroiodate .Molecular Structure Analysis
Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .Chemical Reactions Analysis
Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
Pyridinium, 1-amino-4-methyl-, iodide is sensitive to water, easy to decompose, and cannot exist stably in air . It needs to be treated and applied in a vacuum or inert atmosphere .Aplicaciones Científicas De Investigación
Pyridinium Ionic Liquids
Pyridinium salts, including “Pyridinium, 1-amino-4-methyl-, iodide”, are important in the formation of pyridinium ionic liquids . These ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in materials science .
Pyridinium Ylides
Pyridinium salts are also used to form pyridinium ylides . These ylides are useful in organic synthesis, particularly in the formation of carbon-carbon bonds .
Anti-Microbial Agents
Pyridinium salts have demonstrated anti-microbial properties . They can be used in the development of new drugs to combat microbial infections .
Anti-Cancer Agents
Research has shown that pyridinium salts can act as anti-cancer agents . They have potential for use in cancer treatment, particularly in targeted drug delivery systems .
Anti-Malarial Agents
Pyridinium salts have been found to have anti-malarial properties . This makes them valuable in the ongoing fight against malaria .
Anti-Cholinesterase Inhibitors
Pyridinium salts can act as anti-cholinesterase inhibitors . These inhibitors are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .
Materials Science
In the field of materials science, pyridinium salts have various applications . They can be used in the creation of new materials with unique properties .
Gene Delivery
Finally, pyridinium salts have been used in biological research related to gene delivery . They can help in the development of more efficient and safer methods for gene therapy .
Mecanismo De Acción
Target of Action
Pyridinium, 1-amino-4-methyl-, iodide, a type of pyridinium salt, has been found to have a wide range of targets due to its structural diversity . These targets include various biological and biochemical systems where it acts as an anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitor .
Mode of Action
The compound interacts with its targets primarily through ionic interactions. The pyridinium cation in the compound can form ionic bonds with anionic sites on target molecules, leading to changes in the target’s function . For example, as an anti-cholinesterase inhibitor, it can bind to the active site of the enzyme cholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and leading to an increase in its concentration .
Biochemical Pathways
The exact biochemical pathways affected by Pyridinium, 1-amino-4-methyl-, iodide can vary depending on the specific target. In general, it can affect pathways related to cell growth and proliferation (in the case of anti-cancer activity), pathogen survival (in the case of anti-microbial activity), and neurotransmission (in the case of anti-cholinesterase activity) .
Pharmacokinetics
Like other pyridinium salts, it is likely to have good water solubility due to its ionic nature . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Pyridinium, 1-amino-4-methyl-, iodide’s action depend on its specific target. For instance, as an anti-cholinesterase inhibitor, it can lead to an increase in acetylcholine levels, affecting nerve signal transmission . As an anti-cancer agent, it may inhibit cell proliferation and induce apoptosis .
Action Environment
The action of Pyridinium, 1-amino-4-methyl-, iodide can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by temperature . Furthermore, its stability and reactivity can be influenced by the presence of water and other substances in its environment .
Safety and Hazards
Propiedades
IUPAC Name |
4-methylpyridin-1-ium-1-amine;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKFRTXEBLVHC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453509 |
Source


|
| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-amino-4-methyl-, iodide | |
CAS RN |
7583-92-8 |
Source


|
| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

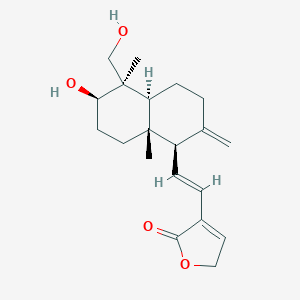
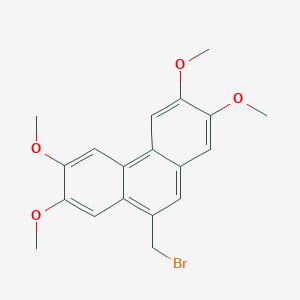


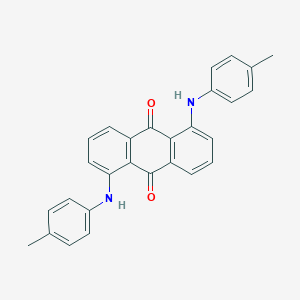
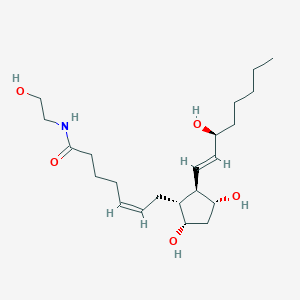

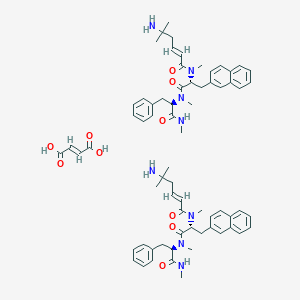
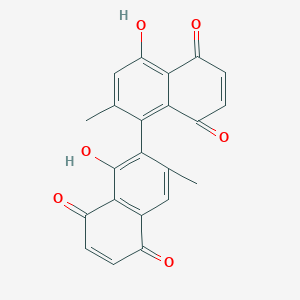
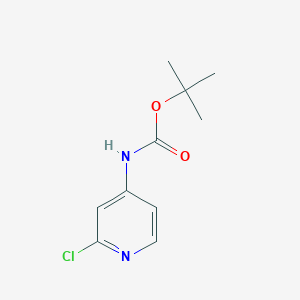
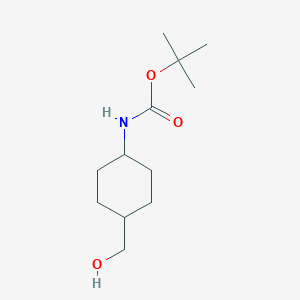
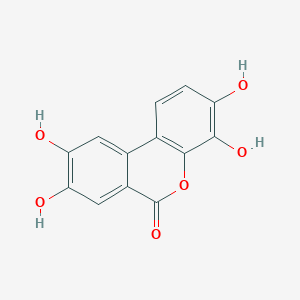
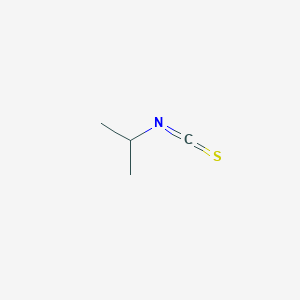
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)